![molecular formula C10H18N2O2 B2471555 Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2248257-23-8](/img/structure/B2471555.png)
Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate
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Overview
Description
Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is used in various products such as washing & cleaning products, perfumes and fragrances, cosmetics and personal care products, air care products, biocides (e.g. disinfectants, pest control products) and polishes and waxes .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones in three steps: (1) cross-coupling of pyrrole ring with acyl (bromo)acetylenes created 2 (acylethynyl)pyrroles at room temperature; (2) addition of propargylamine to the obtained acetylenes provided the related N-propargylenaminones; (3) finally, intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives reach the Z-configuration of “ (acylmethylidene)pyrrolo [1,2- a] pyrazines” .Molecular Structure Analysis
The molecular structure of Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate is complex, with a pyrrole and a pyrazine ring being key components . The structure is an attractive scaffold for drug discovery research .properties
IUPAC Name |
ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXOOZVVVVLOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCN2CCN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl octahydropyrrolo[1,2-a]piperazine-1-carboxylate |
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